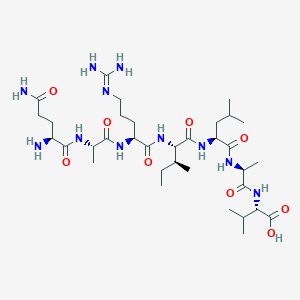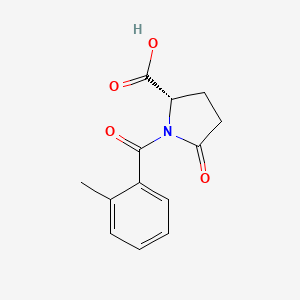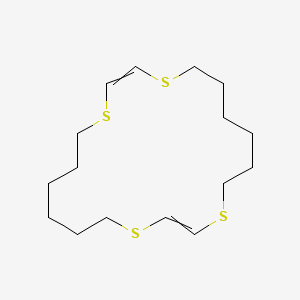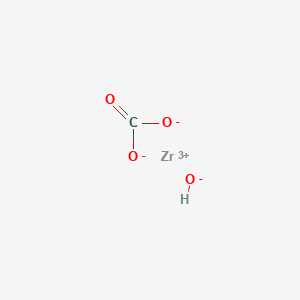![molecular formula C11H7FN2 B14238005 [1-(2-Fluorophenyl)ethylidene]propanedinitrile CAS No. 562812-56-0](/img/structure/B14238005.png)
[1-(2-Fluorophenyl)ethylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: is an organic compound with the molecular formula C11H7FN2 . It consists of 11 carbon atoms, 7 hydrogen atoms, 2 nitrogen atoms, and 1 fluorine atom . This compound is known for its unique structure, which includes a fluorophenyl group attached to an ethylidene-propanedinitrile moiety.
Vorbereitungsmethoden
The synthesis of [1-(2-Fluorophenyl)ethylidene]propanedinitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Analyse Chemischer Reaktionen
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(2-Fluorophenyl)ethylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: can be compared with other similar compounds, such as:
[1-(4-Fluorophenyl)ethylidene]propanedinitrile: This compound has a similar structure but with the fluorine atom at the para position instead of the ortho position. The difference in the position of the fluorine atom can lead to variations in chemical reactivity and biological activity.
[1-(2-Chlorophenyl)ethylidene]propanedinitrile: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical properties and interactions.
Conclusion
This compound: is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal studies.
Eigenschaften
CAS-Nummer |
562812-56-0 |
|---|---|
Molekularformel |
C11H7FN2 |
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
2-[1-(2-fluorophenyl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C11H7FN2/c1-8(9(6-13)7-14)10-4-2-3-5-11(10)12/h2-5H,1H3 |
InChI-Schlüssel |
VAQSWQLFAZCUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C#N)C#N)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)

![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)

![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)


